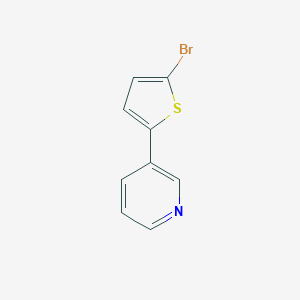

3-(5-Bromothiophène-2-yl)pyridine

Vue d'ensemble

Description

3-(5-Bromothiophen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety

Applications De Recherche Scientifique

3-(5-Bromothiophen-2-yl)pyridine has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science: Employed in the development of novel materials for optoelectronic applications.

Drug Discovery: Investigated for its potential use in the development of new pharmaceuticals.

Catalysis: Used as a ligand in catalytic reactions to enhance reaction efficiency.

Mécanisme D'action

Target of Action

3-(5-Bromothiophen-2-yl)pyridine is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the 3-(5-Bromothiophen-2-yl)pyridine acts as an organoboron reagent . The bromine atom in the compound is replaced by a boron atom during the reaction . This replacement is facilitated by the palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by 3-(5-Bromothiophen-2-yl)pyridine . This reaction is widely used in organic chemistry for the synthesis of biaryl compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the creation of complex organic compounds .

Pharmacokinetics

Its solubility and stability are crucial for its effectiveness as a reagent .

Result of Action

The primary result of the action of 3-(5-Bromothiophen-2-yl)pyridine is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, including biaryl compounds . These compounds have various applications in pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of 3-(5-Bromothiophen-2-yl)pyridine are influenced by several environmental factors. For instance, the reaction temperature can affect the yield of the Suzuki-Miyaura coupling reaction . Additionally, the compound must be kept away from moisture and air to prevent degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(5-Bromothiophen-2-yl)pyridine involves the palladium-catalyzed direct heteroarylation of pyridine-containing substrates. This reaction proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction is regioselective at the C5 position of thiophenes, thiazoles, furans, or pyrroles and tolerates various substituents such as formyl, acetyl, ester, nitrile, or chloro on the heteroarene .

Industrial Production Methods

Industrial production methods for 3-(5-Bromothiophen-2-yl)pyridine typically involve large-scale palladium-catalyzed coupling reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Bromothiophen-2-yl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

Coupling Reactions: The compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(5-Bromothiophen-3-yl)pyridine: Similar structure but with the bromine atom at a different position.

4-(5-Bromothiophen-2-yl)pyridine: Another isomer with the pyridine ring substituted at the 4-position.

Uniqueness

3-(5-Bromothiophen-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.

Activité Biologique

3-(5-Bromothiophen-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound 3-(5-Bromothiophen-2-yl)pyridine features a thiophene ring substituted with a bromine atom and linked to a pyridine moiety. The synthesis of this compound typically involves methods such as:

- Bromination of Thiophene : The introduction of bromine into the thiophene ring can be achieved through electrophilic aromatic substitution.

- Pyridine Coupling : The formation of the pyridine linkage often utilizes coupling reactions, which may involve palladium-catalyzed cross-coupling techniques.

Recent studies have demonstrated various synthetic routes that yield high purity and yield of 3-(5-Bromothiophen-2-yl)pyridine, facilitating further biological evaluations .

Biological Activity

The biological activity of 3-(5-Bromothiophen-2-yl)pyridine has been investigated across several domains:

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyridine moieties exhibit notable antimicrobial properties. In vitro studies have shown that 3-(5-Bromothiophen-2-yl)pyridine demonstrates significant antibacterial activity against various strains, including:

- Escherichia coli

- Salmonella typhii

- Bacillus subtilis

The Minimum Inhibitory Concentrations (MIC) for these bacterial strains have been reported, showcasing the compound's potential as an antimicrobial agent .

Antitumor Activity

The cytotoxic effects of 3-(5-Bromothiophen-2-yl)pyridine have been evaluated using cell lines such as HL-60 (human leukemia cells). Assays like the MTT assay have been employed to determine cell viability post-treatment. Results indicate that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as an antitumor agent .

Other Biological Activities

In addition to antimicrobial and antitumor effects, compounds related to 3-(5-Bromothiophen-2-yl)pyridine have shown promise in other areas:

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several thiophene derivatives, including 3-(5-Bromothiophen-2-yl)pyridine. The agar well diffusion method was used, comparing the results with standard antibiotics like ciprofloxacin. The findings confirmed that the compound exhibited comparable or superior activity against certain bacterial strains .

- Cytotoxicity Assessment : In a study focusing on leukemia cell lines, 3-(5-Bromothiophen-2-yl)pyridine was tested for its cytotoxic effects. The results indicated significant inhibition of cell proliferation, highlighting its potential as a lead compound for further development in cancer therapeutics .

- Structural Activity Relationship (SAR) : Investigations into the structure-activity relationship of related compounds suggest that modifications to the thiophene or pyridine rings can enhance biological activity. This insight is crucial for designing more potent derivatives .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-(5-bromothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBHIXTYLYHAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355984 | |

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169050-05-9 | |

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.